molecular formula C8H10N4 B13013517 (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine

(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine

Katalognummer: B13013517
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: VEIHWXKUPWNWGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine: is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with unique properties .

Biology: Its structure allows it to interact with various biological targets, making it useful in drug discovery and development .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit activities such as anticancer, antiviral, and antibacterial effects, making them candidates for the development of new pharmaceuticals .

Industry: Industrially, this compound is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals. Its ability to form stable complexes with metals makes it valuable in various applications .

Wirkmechanismus

The mechanism of action of (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it distinct from other benzotriazole derivatives and potentially more suitable for certain applications .

Eigenschaften

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

(3-methylbenzotriazol-4-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-12-8-6(5-9)3-2-4-7(8)10-11-12/h2-4H,5,9H2,1H3

InChI-Schlüssel

VEIHWXKUPWNWGX-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC=C2N=N1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.